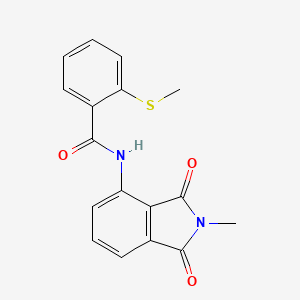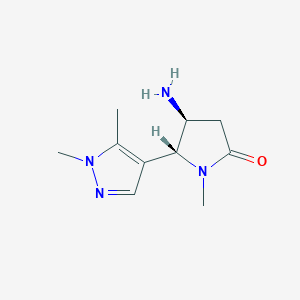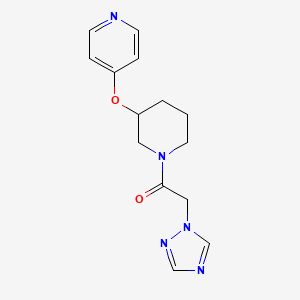
1-(3-(pyridin-4-yloxy)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Pyridin-4-yloxy)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a synthetic organic compound that features a unique combination of a pyridine ring, a piperidine ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(pyridin-4-yloxy)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone typically involves multiple steps:
-
Formation of the Pyridin-4-yloxy Intermediate:
- Starting with 4-hydroxypyridine, the compound is reacted with a suitable halogenating agent (e.g., thionyl chloride) to form 4-chloropyridine.
- This intermediate is then reacted with piperidine under basic conditions to yield 3-(pyridin-4-yloxy)piperidine.
-
Formation of the Triazole Intermediate:
- The triazole ring is introduced via a cyclization reaction involving hydrazine and an appropriate nitrile compound.
-
Coupling of Intermediates:
- The final step involves coupling the 3-(pyridin-4-yloxy)piperidine with the triazole intermediate using a suitable coupling reagent (e.g., EDCI or DCC) to form the desired product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Pyridin-4-yloxy)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the triazole ring or other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
- Oxidized derivatives (e.g., N-oxides).
- Reduced derivatives (e.g., reduced triazole).
- Substituted derivatives with various functional groups.
Scientific Research Applications
1-(3-(Pyridin-4-yloxy)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Mechanism of Action
The mechanism of action of 1-(3-(pyridin-4-yloxy)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in disease pathways.
Receptor Modulation: Interacting with receptors to modulate signaling pathways.
Pathway Involvement: Affecting molecular pathways such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
1-(3-(Pyridin-4-yloxy)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)propanone: Similar structure but with a propanone group instead of ethanone.
1-(3-(Pyridin-4-yloxy)piperidin-1-yl)-2-(1H-1,2,3-triazol-1-yl)ethanone: Similar structure but with a 1,2,3-triazole ring instead of 1,2,4-triazole.
Uniqueness:
- The combination of the pyridine, piperidine, and 1,2,4-triazole rings in 1-(3-(pyridin-4-yloxy)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone provides a unique scaffold that can interact with a variety of biological targets, making it a versatile compound for research and development.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(3-pyridin-4-yloxypiperidin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c20-14(9-19-11-16-10-17-19)18-7-1-2-13(8-18)21-12-3-5-15-6-4-12/h3-6,10-11,13H,1-2,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZTWAULRHOQAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=NC=N2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
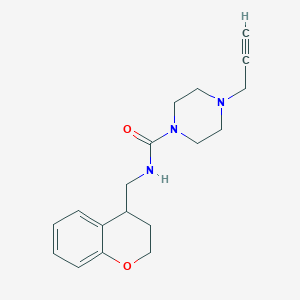
![(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2824533.png)
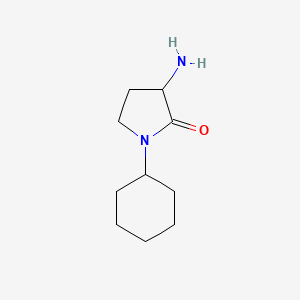
![2-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2824535.png)
![2-(4-chlorophenoxy)-N-[2-(furan-3-yl)-2-hydroxyethyl]-2-methylpropanamide](/img/structure/B2824537.png)
![methyl 1-[(E)-2-phenylethenyl]sulfonylpiperidine-2-carboxylate](/img/structure/B2824538.png)
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3,3,3-trifluoropropane-1-sulfonamide](/img/structure/B2824539.png)

![1-[3-(4-fluorophenoxy)benzoyl]-3-(2-methylpropanesulfonyl)azetidine](/img/structure/B2824542.png)
![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2824543.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2824544.png)
